Folinic Acid Impurity F
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Overview
Description
Preparation Methods
The preparation of Folinic Acid Impurity F involves a two-step synthetic route. The first step is the condensation reaction of 2,4,5,6-tetraaminopyrimidine sulfate and 1,1,3-trichloroacetone in the presence of an antioxidant and a solvent to obtain an intermediate compound. The second step involves the hydrolysis of this intermediate compound by acid to obtain the crude product of this compound. The crude product is then purified by chromatography to obtain the final product with high purity . This method is advantageous due to its mild reaction conditions, short reaction steps, and high yield of the crude product.
Chemical Reactions Analysis
Folinic Acid Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the hydrolysis reaction mentioned in the preparation method involves the use of an acid to break down the intermediate compound into this compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Folinic Acid Impurity F has several scientific research applications. It is used in pharmaceutical research to support product development, quality control, method validation, and stability studies . It also aids in identifying unknown impurities and assessing their genotoxic potential. Additionally, this compound is used in the study of folinic acid’s biological activity and its role as a modulator of 5-fluorouracil in treating colorectal cancer .
Mechanism of Action
The mechanism of action of Folinic Acid Impurity F is related to its structural similarity to folinic acid. Folinic acid bypasses the blocked enzyme dihydrofolate reductase and restores the folic acid pool, thereby rescuing the bone marrow . This mechanism is crucial in reducing the toxic effects of methotrexate and enhancing the efficacy of 5-fluorouracil in cancer treatment .
Comparison with Similar Compounds
Folinic Acid Impurity F is similar to other folate-related compounds such as folic acid, folate, and L-methylfolate. While all these compounds support critical processes like DNA and RNA production, cell growth, and nervous system functioning, this compound is unique in its specific role as an impurity in folinic acid preparations . Other similar compounds include p-aminobenzoic acid and N-4-aminobenzoyl-L-glutamic acid, which are also impurities found in folic acid preparations .
Properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQDXABPXWSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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